![molecular formula C8H7N3O B1461284 1H-ピロロ[2,3-b]ピリジン-2-カルボキサミド CAS No. 223376-47-4](/img/structure/B1461284.png)
1H-ピロロ[2,3-b]ピリジン-2-カルボキサミド
概要
説明
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is a heterocyclic aromatic organic compound characterized by a pyrrolopyridine core structure
科学的研究の応用
Synthesis and Structure-Activity Relationships
The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives has been extensively studied. A notable method involves the cyclo-condensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with various active methylene compounds under acidic conditions. This approach has yielded a variety of substituted pyrrolo[2,3-b]pyridine derivatives that exhibit promising biological activities .
Table 1: Overview of Synthetic Pathways for 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide
Inhibition of Phosphodiesterase (PDE)
One of the primary applications of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives is their role as selective inhibitors of phosphodiesterase 4B (PDE4B). PDEs are crucial enzymes involved in the breakdown of cyclic nucleotides, and their inhibition has therapeutic implications in various inflammatory and neurodegenerative diseases.
Research indicates that certain derivatives exhibit potent inhibitory activity against PDE4B, with IC50 values ranging from 0.11 to 1.1 μM. For example, compound 11h demonstrated significant inhibition of TNF-α release from macrophages exposed to pro-inflammatory stimuli, highlighting its potential in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Table 2: Biological Activities of Selected 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives
Compound ID | PDE4B IC50 (μM) | TNF-α Inhibition (%) | CNS Receptor Selectivity |
---|---|---|---|
11h | 0.8 | 99 | Low |
4h | 0.7 | Not reported | Moderate |
Anticancer Activity
Another significant application lies in the anticancer properties of these compounds. Recent studies have shown that certain derivatives can effectively inhibit fibroblast growth factor receptors (FGFR), which are often overexpressed in various cancers. For instance, compound 4h exhibited potent activity against FGFR1–3 with IC50 values as low as 7 nM and demonstrated efficacy in inhibiting breast cancer cell proliferation and inducing apoptosis .
Table 3: Anticancer Activity of Selected Derivatives
Compound ID | FGFR IC50 (nM) | Cancer Cell Line Tested | Effect Observed |
---|---|---|---|
4h | FGFR1: 7 | 4T1 (breast cancer) | Proliferation inhibition, apoptosis induction |
Case Study 1: PDE4B Inhibition in Inflammatory Diseases
A study investigated the effects of compound 11h on macrophages under inflammatory conditions induced by lipopolysaccharide (LPS). The results showed that 11h significantly reduced TNF-α levels, suggesting its potential as a therapeutic agent for inflammatory diseases like rheumatoid arthritis.
Case Study 2: Targeting FGFR in Cancer Therapy
In another research project focused on breast cancer, compound 4h was tested for its ability to inhibit FGFR signaling pathways. The study concluded that this compound not only inhibited cell migration but also induced apoptosis in cancer cells, marking it as a promising candidate for further development in cancer therapies.
作用機序
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs by 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide affects several biochemical pathways. The FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs results in the disruption of these pathways .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The inhibition of FGFRs by 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide has several molecular and cellular effects. In vitro, it has been shown to inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cells .
生化学分析
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity . The compound binds to the tyrosine kinase domain of these receptors, preventing their activation and subsequent signal transduction. This interaction inhibits downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are involved in cell proliferation, migration, and angiogenesis . The ability of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide to inhibit FGFRs makes it a promising candidate for cancer therapy.
Cellular Effects
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide exerts significant effects on various types of cells and cellular processes. In breast cancer cells, the compound inhibits cell proliferation and induces apoptosis . It also significantly reduces the migration and invasion of cancer cells, highlighting its potential as an anti-metastatic agent . Additionally, 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide influences cell signaling pathways by inhibiting the activation of FGFRs, leading to reduced cell proliferation and increased cell death . These effects underscore the compound’s potential in cancer treatment.
Molecular Mechanism
The molecular mechanism of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide involves its binding interactions with FGFRs. The compound binds to the tyrosine kinase domain of FGFRs, forming hydrogen bonds with key residues in the hinge region . This binding prevents the autophosphorylation of tyrosine residues, thereby inhibiting the activation of downstream signaling pathways . Additionally, 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide may influence gene expression by modulating the activity of transcription factors involved in cell proliferation and survival . These molecular interactions contribute to the compound’s inhibitory effects on cancer cell growth and metastasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against FGFRs . Prolonged exposure to the compound may lead to degradation, resulting in reduced efficacy . Long-term studies have shown that 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide can induce sustained inhibition of cancer cell proliferation and migration, although its effects may diminish over time due to degradation . These findings highlight the importance of optimizing the compound’s stability for therapeutic applications.
Dosage Effects in Animal Models
The effects of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide vary with different dosages in animal models. At low doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide may induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of the compound while minimizing its toxic effects.
Metabolic Pathways
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is involved in various metabolic pathways, primarily through its interactions with FGFRs. The compound inhibits the autophosphorylation of FGFRs, preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These pathways are crucial for cell proliferation, migration, and survival, and their inhibition by 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide leads to reduced cancer cell growth and metastasis . Additionally, the compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways .
Transport and Distribution
The transport and distribution of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is distributed to different cellular compartments, including the cytoplasm and nucleus . The compound’s localization and accumulation within specific tissues may be influenced by its interactions with binding proteins and transporters . These factors play a crucial role in determining the compound’s efficacy and toxicity.
Subcellular Localization
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with FGFRs and other biomolecules . The subcellular localization of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are crucial for the compound’s inhibitory effects on cancer cell growth and metastasis.
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide can be synthesized through several synthetic routes. One common method involves the cyclization of 2-aminopyridine derivatives with suitable carboxylic acid derivatives under specific reaction conditions, such as high temperature and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the pyridine ring to form amines.
Substitution: Replacement of hydrogen atoms on the pyridine ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Pyrrolopyridine-2-carboxylic acids.
Reduction: Aminopyridines.
Substitution: Substituted pyrrolopyridines with different functional groups.
類似化合物との比較
1H-pyrrolo[2,3-c]pyridine
1H-pyrrolo[3,2-b]pyridine
1H-pyrrolo[2,3-d]pyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
生物活性
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various enzymes and receptors. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Target Receptors:
The primary biological target for 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is the Fibroblast Growth Factor Receptors (FGFRs) . This compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity, which plays a crucial role in cell proliferation, migration, and angiogenesis .
Biochemical Pathways:
Inhibition of FGFRs disrupts several key biochemical pathways involved in organ development and tumorigenesis. The compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide exhibits a range of biological activities:
- Anticancer Activity:
- Phosphodiesterase Inhibition:
- Immunomodulatory Effects:
Study on Anticancer Properties
A study focused on the synthesis and biological evaluation of several derivatives found that specific modifications enhanced the anticancer activity against breast cancer cell lines. The most active derivatives exhibited significant inhibition of cell growth and induced apoptosis through FGFR signaling pathways .
PDE4B Inhibition Study
Another investigation reported the synthesis of a series of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives that selectively inhibited PDE4B. Compound 11h showed promising results with an IC50 value ranging from 0.11 to 1.1 μM across various tests, indicating its potential as a therapeutic agent in CNS diseases due to its selectivity and acceptable pharmacokinetic profile .
Summary of Biological Activities
Activity Type | Target/Mechanism | Key Findings |
---|---|---|
Anticancer | FGFRs | Induces apoptosis in breast cancer cells; IC50 values: FGFR1 (7 nM), FGFR2 (9 nM) |
Anti-inflammatory | PDE4B | Inhibits TNF-α release; selective against CNS receptors |
Immunomodulatory | JAK3 | Potential treatment for immune diseases |
特性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7(12)6-4-5-2-1-3-10-8(5)11-6/h1-4H,(H2,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXPBOPRQAPKGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C(=O)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659704 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223376-47-4 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives interact with Phosphodiesterase 4B (PDE4B) and what are the downstream effects of this interaction?
A: 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives act as selective inhibitors of PDE4B []. PDE4B is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various cellular processes, including inflammation. By inhibiting PDE4B, these compounds prevent cAMP degradation, leading to increased intracellular cAMP levels. This, in turn, can suppress the production of pro-inflammatory cytokines like TNF-α, thereby exerting anti-inflammatory effects [].
Q2: What is the impact of structural modifications on the activity and selectivity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as demonstrated in the research?
A2: Structure-activity relationship (SAR) studies have revealed that modifications to the 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide scaffold can significantly impact its potency and selectivity for different targets.
- For instance, introducing a phenyl sulfonamide group led to potent inhibition of Ribosome S6 Protein Kinase 2 (RSK2) []. Within this series, the presence and position of specific substituents on the phenyl ring influenced RSK2 inhibitory activity and anti-proliferative effects against the MDA-MB-468 cell line.
- In another study focusing on Dopamine D2 receptor (D2R) agonists, incorporating a (2,3-dihydro-1H-inden-2-yl)(propyl)amino)methyl)cyclohexyl) moiety via an amide linker resulted in a compound with significantly increased D2R potency and selectivity over D4R compared to the parent compound propyl aminoindane []. This highlights the importance of linker length and specific pharmacophore elements in optimizing the interactions with the target receptor.
Q3: What in vitro and in vivo studies have been conducted to evaluate the efficacy of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives?
A3: The research highlights various in vitro and in vivo studies conducted to assess the efficacy of these compounds:
- In vitro: Compound 11h, a PDE4B-preferring inhibitor, demonstrated significant inhibition of TNF-α release from macrophages stimulated with pro-inflammatory stimuli (lipopolysaccharide and Pam3Cys) []. Other derivatives exhibited potent RSK2 enzyme inhibitory activity in enzymatic assays and inhibited the proliferation of MDA-MB-468 cells, a triple-negative breast cancer cell line [].
- In vivo: Compounds B1-B3, potent RSK2 inhibitors, showed promising in vivo tumor growth inhibitory activity in a MDA-MB-468 xenograft model, with one compound achieving up to 54.6% tumor growth inhibition [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。